3,6-Dimethyl-4-octyne-3,6-diol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406738. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

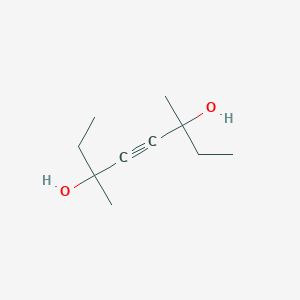

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dimethyloct-4-yne-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-9(3,11)7-8-10(4,12)6-2/h11-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYADIDKTLPDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#CC(C)(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041475 | |

| Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid | |

| Record name | 4-Octyne-3,6-diol, 3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-66-0, 1321-87-5 | |

| Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surfynol 82 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Surfynol 82 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Octyne-3,6-diol, 3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dimethyl-4-octyne-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethyloct-4-yne-3,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIMETHYL-4-OCTYNE-3,6-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO2D7A38Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLOCTYNEDIOL (MIXED ISOMERS) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMI4DW1DPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dimethyl-4-octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for 3,6-dimethyl-4-octyne-3,6-diol, a symmetrical acetylenic diol with applications in organic synthesis and materials science. The document details the core methodologies, presents experimental protocols, and includes quantitative data where available.

Core Synthetic Methodologies

The synthesis of this compound primarily relies on the formation of carbon-carbon bonds between an acetylenic core and two molecules of a ketone. The two most prominent and effective methods are the Grignard reaction and the Favorskii reaction.

1. Grignard Reaction: This is a widely used and versatile method for creating carbon-carbon bonds. In the context of synthesizing this compound, the process involves the reaction of a di-Grignard reagent of acetylene (B1199291) (bis(bromomagnesium)acetylene) with two equivalents of methyl ethyl ketone (2-butanone). The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone.

2. Favorskii Reaction: This reaction, discovered by the Russian chemist Alexei Yevgrafovich Favorskii, involves the reaction of an alkyne with a carbonyl group under basic conditions.[1] For the synthesis of acetylenic diols like this compound, acetylene is reacted with methyl ethyl ketone in the presence of a strong base, such as potassium hydroxide (B78521).[1]

Data Presentation

| Synthesis Method | Key Reactants | Typical Solvents | General Yield | Purity |

| Grignard Reaction | Acetylene, Ethylmagnesium bromide, Methyl ethyl ketone | Tetrahydrofuran (B95107) (THF), Diethyl ether | Moderate to High | Good to Excellent |

| Favorskii Reaction | Acetylene, Methyl ethyl ketone, Potassium hydroxide | Polar aprotic solvents (e.g., DMSO) | Variable | Moderate to Good |

Note: Specific yields and purities can vary significantly based on reaction conditions and purification methods.

Experimental Protocols

Grignard Synthesis of this compound

This protocol is adapted from established procedures for Grignard reactions involving acetylene and ketones.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Methyl ethyl ketone (2-butanone, anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser, gas inlet tube)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, place magnesium turnings. Add a solution of ethyl bromide in anhydrous THF dropwise via a dropping funnel to initiate the Grignard reagent formation. The reaction is exothermic and may require initial warming to start, followed by cooling to maintain a gentle reflux.

-

Formation of Acetylene bis(Magnesium Bromide): Once the ethylmagnesium bromide solution has formed, cool the flask in an ice bath. Purified acetylene gas is then bubbled through the stirred solution. The reaction is complete when the uptake of acetylene ceases. This forms a solution of bis(bromomagnesium)acetylene.

-

Reaction with Methyl Ethyl Ketone: A solution of anhydrous methyl ethyl ketone in anhydrous THF is added dropwise to the stirred Grignard solution at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Favorskii Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Favorskii reaction.

Materials:

-

Potassium hydroxide (KOH)

-

Anhydrous polar aprotic solvent (e.g., DMSO)

-

Acetylene gas (purified)

-

Methyl ethyl ketone (2-butanone)

-

Water

-

Diethyl ether

-

Brine

Procedure:

-

Reaction Setup: In a flask equipped with a gas inlet tube and a stirrer, a suspension of powdered potassium hydroxide in an anhydrous polar aprotic solvent is prepared.

-

Acetylene Addition: Purified acetylene gas is passed through the stirred suspension at a controlled rate.

-

Ketone Addition: Methyl ethyl ketone is added dropwise to the reaction mixture while maintaining the acetylene flow. The reaction temperature should be carefully monitored and controlled, as the reaction can be exothermic.

-

Reaction Completion and Workup: After the addition is complete, the reaction is stirred for a specified period. The mixture is then poured into ice water and extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting crude product is then purified by recrystallization or column chromatography.

Mandatory Visualizations

Grignard Synthesis Pathway

References

An In-depth Technical Guide on the Preparation of 3,6-Dimethyl-4-octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 3,6-Dimethyl-4-octyne-3,6-diol, a symmetrical tertiary acetylenic diol. The core focus is on the prevalent and effective Favorsky-type reaction, specifically the base-catalyzed condensation of acetylene (B1199291) with methyl ethyl ketone. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a structured format. Visualizations of the reaction pathway and experimental workflow are included to facilitate a clear understanding of the synthetic process.

Introduction

This compound (CAS No. 78-66-0) is an organic compound featuring a central alkyne functional group flanked by two tertiary alcohol moieties.[1] Its bifunctional nature makes it a valuable intermediate in organic synthesis, with applications as a viscosity reducer, anti-gelling agent, and thermal stabilizer. The symmetrical structure and reactive sites—the hydroxyl groups and the triple bond—allow for a variety of chemical transformations, making it a versatile building block for more complex molecules in materials science and pharmaceutical development.

The most common and industrially scalable method for synthesizing symmetrical tertiary acetylenic diols is a variation of the Favorskii reaction. This involves the nucleophilic addition of an acetylene dianion to two equivalents of a ketone.[2] This guide will focus on this primary synthetic route, utilizing methyl ethyl ketone as the carbonyl source.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 78-66-0 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| IUPAC Name | 3,6-dimethyloct-4-yne-3,6-diol | [1] |

| Appearance | White to almost white powder or crystalline solid | [3] |

| Melting Point | 52.0 - 55.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

| Solubility | Soluble in organic solvents like ethers and alcohols. |

Synthesis Pathway: Base-Catalyzed Acetylene Condensation

The synthesis of this compound is efficiently achieved via the reaction of acetylene with two equivalents of methyl ethyl ketone in the presence of a strong base, such as potassium hydroxide (B78521) or a lithium-based reagent.[2][4] The reaction proceeds through the formation of a highly nucleophilic acetylide dianion, which subsequently attacks the electrophilic carbonyl carbon of the ketone.

The overall transformation is as follows:

2 (CH₃CH₂)(CH₃)C=O + HC≡CH --(Base)--> (CH₃CH₂)(CH₃)C(OH)-C≡C-C(OH)(CH₃)(CH₂CH₃)

A diagram illustrating this reaction pathway is provided below.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound. The procedure is adapted from established methods for preparing acetylenic diols.[2][4]

Materials:

-

Potassium hydroxide (KOH), powdered

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Methyl ethyl ketone (MEK), anhydrous

-

Acetylene gas, purified

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel, gas inlet)

Procedure:

-

Reaction Setup: A 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a reflux condenser fitted with a drying tube is charged with powdered potassium hydroxide (2.5 mol) and anhydrous diethyl ether (400 mL).

-

Acetylene Introduction: The flask is cooled in an ice-salt bath to 0-5 °C. A steady stream of purified acetylene gas is bubbled through the stirred suspension for 4-6 hours to ensure the formation of potassium acetylide.

-

Ketone Addition: A solution of anhydrous methyl ethyl ketone (2.0 mol) in anhydrous diethyl ether (200 mL) is added dropwise to the reaction mixture over 2-3 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the mixture is stirred for an additional 3 hours at 5-10 °C and then allowed to warm to room temperature and stirred overnight.

-

Workup and Quenching: The reaction mixture is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (500 mL) to neutralize the excess base and decompose the potassium alkoxide.

-

Extraction: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether (3 x 150 mL). The combined organic extracts are washed with brine (200 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel to afford pure this compound.

Safety Precautions: Acetylene is highly flammable and can be explosive under pressure. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen). Anhydrous solvents and reagents are required.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Quantitative Data Summary

While yields can vary based on reaction scale and conditions, the following table summarizes expected outcomes for this class of reaction.

| Parameter | Typical Value | Notes |

| Theoretical Yield | 170.25 g per mole of MEK (limiting reagent) | Based on 2:1 stoichiometry with acetylene. |

| Experimental Yield | 50-70% | Yields for similar acetylenic diol syntheses can be in this range.[4] Side reactions like aldol (B89426) condensation can reduce the yield.[2] |

| Purity (Post-Purification) | >98.0% | As determined by Gas Chromatography (GC). |

Spectroscopic Data: The structure of the synthesized compound should be confirmed using standard spectroscopic methods.

| Spectroscopy | Expected Chemical Shifts (δ, ppm) or Bands (cm⁻¹) |

| ¹H NMR | Signals for -OH protons, methylene (B1212753) (-CH₂) protons of the ethyl group, and methyl (-CH₃) protons. |

| ¹³C NMR | Signals for quaternary carbons attached to -OH (~65-75 ppm), alkyne carbons (~85-95 ppm), and aliphatic carbons of the methyl and ethyl groups.[5] |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a weak C≡C stretch (~2200-2250 cm⁻¹). |

This document is intended for informational purposes for qualified researchers and professionals. All experimental work should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3,6-Dimethyl-4-octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethyl-4-octyne-3,6-diol is a bifunctional molecule featuring a central alkyne unit flanked by two tertiary alcohol moieties. This unique structure imparts a rich and diverse reactivity, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core reaction mechanisms associated with this compound, including its synthesis, acid-catalyzed rearrangements, hydration, hydrogenation, and oxidation. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of this versatile compound's chemistry.

Synthesis of this compound

The primary synthetic routes to this compound involve the nucleophilic addition of an acetylene (B1199291) dianion equivalent to two equivalents of a ketone. The most common methods are Grignard and organolithium-based reactions.

Grignard Reaction

A standard and effective method for the synthesis of acetylenic diols is through the use of Grignard reagents. This typically involves the reaction of a di-Grignard reagent of acetylene with a ketone.

Experimental Protocol: Synthesis via Grignard-type Reaction

A general procedure adapted for the synthesis of symmetrical acetylenic diols is as follows:

Materials:

-

Ethylmagnesium bromide solution (3.0 M in a suitable ether solvent)

-

Acetylene gas (purified)

-

2-Butanone (methyl ethyl ketone)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of ethylmagnesium bromide in an anhydrous ether solvent is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Purified acetylene gas is bubbled through the Grignard reagent solution to form the acetylene di-Grignard reagent.

-

2-Butanone, dissolved in the anhydrous ether solvent, is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved via column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Acid-Catalyzed Rearrangements

In the presence of acid, this compound, as a bis-tertiary propargylic alcohol, can undergo several competing rearrangement reactions. These include the Meyer-Schuster, Rupe, and Pinacol-type rearrangements.

Meyer-Schuster and Rupe Rearrangements

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1][2] For tertiary alcohols like this compound, the Rupe rearrangement can be a competing pathway, leading to α,β-unsaturated methyl ketones through an enyne intermediate.[1][2]

The reaction is initiated by the protonation of a hydroxyl group, followed by its elimination as water to form a carbocation. A subsequent 1,3-shift of the remaining hydroxyl group leads to an allenol intermediate, which then tautomerizes to the final α,β-unsaturated ketone (Meyer-Schuster product).

Caption: Meyer-Schuster rearrangement pathway.

Pinacol-Type Rearrangement

The pinacol (B44631) rearrangement is an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde.[3][4] While this compound is not a vicinal diol, a similar rearrangement can be envisioned where one hydroxyl group is eliminated, and a subsequent alkyl shift occurs.

The mechanism involves protonation of a hydroxyl group, followed by the departure of water to form a tertiary carbocation. A 1,2-hydride or 1,2-alkyl shift then leads to a more stable resonance-stabilized carbocation (an oxonium ion), which upon deprotonation yields a ketone.

Caption: Pinacol-type rearrangement pathway.

Quantitative Data on Rearrangements

| Reaction Type | Catalyst/Conditions | Product Type | Reported Yield (for similar substrates) | Reference |

| Meyer-Schuster | Strong Acid (e.g., PTSA) | α,β-Unsaturated Ketone | 70-91% | [2] |

| Meyer-Schuster | InCl₃, Microwave | α,β-Unsaturated Ketone | Excellent | [2] |

| Meyer-Schuster | PPh₃AuNTf₂ | α,β-Unsaturated Ketone | Good to Excellent | [5] |

Acid-Catalyzed Hydration

The alkyne functional group in this compound can undergo acid-catalyzed hydration to form a keto-diol. This reaction typically proceeds via an enol intermediate which then tautomerizes to the more stable ketone.

Mechanism of Hydration

The reaction is initiated by the electrophilic attack of a proton on the alkyne, forming a vinylic carbocation. Nucleophilic attack by water on the carbocation, followed by deprotonation, yields an enol. The enol then undergoes tautomerization to the final ketone product.

Caption: Acid-catalyzed hydration of the alkyne.

Experimental Protocol: Acid-Catalyzed Hydration

The following protocol is adapted from the hydration of the closely related 4-octyne-3,6-diol.[6]

Materials:

-

This compound (1 mmol)

-

Water (2 mL)

-

Ethanol (B145695) (8 mL)

-

Concentrated sulfuric acid (0.1 mL)

-

Mercury(II) sulfate (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

To a solution of this compound in a mixture of water and ethanol, add concentrated sulfuric acid and a catalytic amount of mercury(II) sulfate.

-

Heat the mixture at reflux for 4 hours.

-

After cooling to room temperature, neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield the keto-diol.

Hydrogenation

The carbon-carbon triple bond of this compound can be selectively hydrogenated to a cis-alkene, a trans-alkene, or fully reduced to an alkane, depending on the catalyst and reaction conditions.[6]

Hydrogenation Pathways

-

Cis-alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead).

-

Trans-alkene: Dissolving metal reduction, typically with sodium in liquid ammonia (B1221849).

-

Alkane: Complete catalytic hydrogenation using a more active catalyst such as palladium on carbon.

Caption: Hydrogenation pathways of this compound.

Experimental Protocols for Hydrogenation

The following protocols are adapted from procedures for 4-octyne-3,6-diol.[6]

a) Synthesis of (Z)-3,6-Dimethyl-4-octene-3,6-diol (cis-alkene)

-

Reaction: Catalytic hydrogenation using Lindlar's catalyst.

-

Procedure: Dissolve this compound (1 mmol) in methanol (B129727) (10 mL). Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 50 mg). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until hydrogen uptake ceases (typically 2-4 hours). Remove the catalyst by filtration through Celite and evaporate the solvent.

b) Synthesis of (E)-3,6-Dimethyl-4-octene-3,6-diol (trans-alkene)

-

Reaction: Dissolving metal reduction.

-

Procedure: In a three-necked flask with a dry ice condenser, condense liquid ammonia (approx. 20 mL). Add small pieces of sodium metal (2.2 mmol) until a persistent blue color is obtained. Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise. Stir for 2 hours, then quench the blue color with solid ammonium chloride. Allow the ammonia to evaporate and partition the residue between water and diethyl ether. Dry and concentrate the organic layer.

c) Synthesis of 3,6-Dimethyl-4-octane-3,6-diol (alkane)

-

Reaction: Complete catalytic hydrogenation.

-

Procedure: Dissolve this compound (1 mmol) in ethanol (10 mL). Add palladium on carbon (10% Pd/C, 20 mg). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight. Remove the catalyst by filtration through Celite and evaporate the solvent.

Oxidation

The oxidation of this compound can lead to either the formation of a diketone or oxidative cleavage of the alkyne bond, depending on the strength of the oxidizing agent.[7]

Oxidation Pathways

-

Diketone formation: Milder oxidizing agents that are selective for alcohols, such as 2-Iodoxybenzoic acid (IBX) or chromium trioxide (under Jones oxidation conditions), can oxidize the two hydroxyl groups to form 3,6-dimethyloct-4-yne-3,6-dione.

-

Oxidative cleavage: Strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids.[7]

Caption: Oxidation pathways of this compound.

Experimental Protocol: Oxidation to a Diketone

The following protocol for oxidation with potassium permanganate is adapted from a procedure for 4-octyne-3,6-diol, which under controlled conditions might favor diketone formation over complete cleavage.[6]

Materials:

-

This compound (1 mmol)

-

Acetone (B3395972) and water (10:1, 11 mL)

-

Potassium permanganate (2.2 mmol)

-

Saturated aqueous solution of sodium bisulfite

-

Ethyl acetate

Procedure:

-

Dissolve this compound in a mixture of acetone and water and cool in an ice bath.

-

Add potassium permanganate portion-wise with vigorous stirring.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Dry and concentrate the combined organic layers to yield the diketone.

Conclusion

This compound is a versatile building block in organic synthesis, susceptible to a variety of transformations targeting its dual functional groups. The acid-catalyzed conditions can lead to a complex mixture of products arising from competing Meyer-Schuster, Rupe, and Pinacol-type rearrangements. The alkyne moiety can be selectively hydrated to a keto-diol or hydrogenated to cis- or trans-alkenes, or to the fully saturated diol. Furthermore, the tertiary alcohol groups can be oxidized to a diketone or the entire molecule can undergo oxidative cleavage under stronger conditions. A thorough understanding of these reaction mechanisms and the influence of reaction conditions is crucial for harnessing the synthetic potential of this molecule in the development of new chemical entities and pharmaceuticals. Further research is warranted to quantify the yields and reaction kinetics for these transformations to enable more precise synthetic planning.

References

- 1. Pinacol Rearrangement [organic-chemistry.org]

- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 3. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 78-66-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to 3,6-Dimethyl-4-octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of 3,6-Dimethyl-4-octyne-3,6-diol. Primarily recognized for its utility as a surfactant and wetting agent in various industrial applications, its role in the context of drug development is not well-established. This document consolidates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis via the Grignard reaction, and presents its key spectral data. While direct biological activity and defined signaling pathways are not documented in current literature, a hypothetical mechanism of cell membrane interaction based on its surfactant properties is proposed for consideration in formulation science.

Physicochemical Properties

This compound is a symmetrical acetylenic diol.[1] Its core structure consists of an eight-carbon chain with a central alkyne triple bond and two tertiary hydroxyl groups.[2] This bifunctional nature, possessing both alkyne and diol moieties, is key to its chemical reactivity.[2] The compound typically appears as a white to almost white crystalline solid or powder.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 3,6-dimethyloct-4-yne-3,6-diol | [3] |

| Synonyms | Surfynol 82, 3,6-Dihydroxy-3,6-dimethyl-4-octyne | [3] |

| CAS Number | 78-66-0 | [3] |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 52-55 °C | [1] |

| Boiling Point | ~135 °C | [1] |

| Solubility | Moisture sensitive |

Synthesis

The most common and effective method for synthesizing this compound is through a Grignard reaction. This approach involves the reaction of an acetylene (B1199291) dianion equivalent with two equivalents of a ketone, in this case, butan-2-one (methyl ethyl ketone).

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using a Grignard reagent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from acetylene and butan-2-one.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetylene gas, purified

-

Butan-2-one (methyl ethyl ketone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., three-necked flask, condenser, dropping funnel)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of ethylmagnesium bromide in anhydrous THF is prepared by reacting magnesium turnings with ethyl bromide.

-

Formation of the Acetylene Grignard Reagent: Purified acetylene gas is bubbled through the stirred solution of ethylmagnesium bromide in THF. This forms the acetylene-bis(magnesium bromide) reagent.

-

Reaction with Butan-2-one: The reaction flask is cooled in an ice bath. A solution of butan-2-one in anhydrous THF is added dropwise from a dropping funnel to the stirred Grignard reagent solution. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching and Workup: The reaction mixture is cooled again in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine.

-

Drying and Solvent Removal: The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) or by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C≡C | 80-90 |

| C-OH | 65-75 |

| -CH₂- | 25-35 |

| -CH₃ (on C-OH) | 20-30 |

| -CH₃ (ethyl group) | 8-12 |

Note: Predicted chemical shifts are based on typical ranges for these functional groups.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretch (hydroxyl groups) | Broad, Strong |

| ~2970 | C-H stretch (aliphatic) | Strong |

| ~2250 | C≡C stretch (alkyne) | Weak or absent |

| ~1460 | C-H bend (aliphatic) | Medium |

| ~1170 | C-O stretch (tertiary alcohol) | Medium |

Note: The C≡C triple bond stretch is expected to be weak or absent in the IR spectrum due to the molecule's near-symmetrical structure, which results in a minimal change in the dipole moment during vibration.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would lead to fragmentation of the molecule.

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular ion) |

| 155 | [M - CH₃]⁺ |

| 141 | [M - C₂H₅]⁺ |

| 125 | [M - C₂H₅ - H₂O]⁺ |

| 99 | Cleavage product |

| 73 | Cleavage product |

Note: The fragmentation pattern is proposed based on the structure and common fragmentation pathways of alcohols and alkynes.

Applications and Biological Relevance

Industrial Applications

This compound is primarily used as a non-ionic surfactant, a wetting agent, and a defoamer in various industrial formulations such as coatings, inks, and adhesives.[4][5] It is also used in the polymer industry as a viscosity reducer.[1]

Relevance in Drug Development and Life Sciences

While the acetylene functional group is a feature in several approved pharmaceutical agents, there is a notable lack of specific research on this compound as a therapeutic agent itself.[6] Its utility in the life sciences is more likely to be in formulation development, where its surfactant properties could be leveraged.

Comprehensive studies detailing its specific biological activities are scarce.[1] There is no available data on its direct impact on intracellular signaling pathways.

Hypothetical Signaling Pathway Interaction

Given its nature as a surfactant, it is plausible that this compound could interact with cell membranes. This interaction could potentially lead to downstream cellular effects. The following diagram illustrates a hypothetical pathway.

Caption: A hypothetical signaling pathway initiated by surfactant-membrane interactions.

Disclaimer: This diagram is purely illustrative and is not based on published experimental data for this compound. It represents a potential mechanism by which surfactants, in general, might influence cellular processes.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and synthetic routes. Its primary applications are in the industrial sector as a specialty surfactant. For the drug development professional, its direct therapeutic potential has not been explored in the available literature. However, its defined chemical properties and surfactant nature may present opportunities in formulation science. Future research would be necessary to elucidate any specific biological activities and to validate the hypothetical cellular interactions presented in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 78-66-0 | Benchchem [benchchem.com]

- 3. This compound | C10H18O2 | CID 6546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,6-Dimethyl-4-octyne-3,6-diol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the acetylenic diol, 3,6-Dimethyl-4-octyne-3,6-diol (CAS No. 78-66-0). The information presented is curated for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.26 | s | 2H | -OH |

| 1.58 | q | 4H | -CH₂- |

| 1.45 | s | 6H | -CH₃ (on C3/C6) |

| 0.98 | t | 6H | -CH₃ (ethyl) |

Solvent: Chloroform-d Reference: Tetramethylsilane (B1202638) (TMS)

Table 2: ¹³C NMR Spectroscopic Data.[1]

| Chemical Shift (δ) ppm | Assignment |

| 87.5 | C4, C5 (alkyne) |

| 68.0 | C3, C6 (-C-OH) |

| 35.0 | -CH₂- |

| 29.0 | -CH₃ (on C3/C6) |

| 8.5 | -CH₃ (ethyl) |

Solvent: Chloroform-d Reference: Tetramethylsilane (TMS)

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3370 (broad) | O-H stretch (hydrogen-bonded) |

| 2970 | C-H stretch (aliphatic) |

| 2250 (weak) | C≡C stretch |

| 1460 | C-H bend (aliphatic) |

| 1375 | C-H bend (aliphatic) |

| 1170 | C-O stretch |

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 141 | [M - C₂H₅]⁺ |

| 123 | [M - C₂H₅ - H₂O]⁺ |

| 95 | [M - C₂H₅ - H₂O - C₂H₄]⁺ |

| 59 | [C₃H₇O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used for both ¹H and ¹³C NMR analyses.

Sample Preparation: A 10-20 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the solvent signal of CDCl₃ at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with an attenuated total reflectance (ATR) accessory was utilized.

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source (e.g., Agilent 7890B GC with 5977A MSD) was used.

Sample Preparation: A dilute solution of this compound was prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40 - 500

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern was interpreted to confirm the structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dimethyl-4-octyne-3,6-diol and its Structural Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,6-Dimethyl-4-octyne-3,6-diol. Crucially, a thorough search of scientific literature and crystallographic databases reveals that the specific crystal structure of this compound has not been experimentally determined and reported to date. In light of this, this guide presents the available data for the target molecule and subsequently provides a detailed analysis of the crystal structure of a closely related analog, 2,5-Dimethyl-3-hexyne-2,5-diol, to offer valuable structural insights.

Physicochemical Properties of this compound

This compound is an organic compound featuring a central alkyne group flanked by two tertiary alcohol functionalities.[1][2] This bifunctionality makes it a subject of interest in various areas of chemical research.[2] It typically appears as a white to almost white crystalline solid or powder.[1][2]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [1][3][4][5] |

| Molecular Weight | 170.25 g/mol | [1][3][4][5] |

| CAS Number | 78-66-0 | [4][5] |

| Appearance | White to almost white powder/crystal | [1][2][5] |

| Melting Point | 52-55 °C | [1][6] |

| Boiling Point | ~135 °C | [1][6] |

| Purity | >98.0% (GC) | [5] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A common and effective method is the Grignard reaction, which involves the reaction of a Grignard reagent with an appropriate carbonyl compound.[1][2] Other reported methods include the condensation of acetylene (B1199291) with ketones, alkyne hydroboration followed by oxidation, and direct hydroxylation of alkyne precursors.[1][2]

The following diagram illustrates a generalized synthetic pathway using a Grignard reagent.

Crystal Structure Analysis: A Case Study of 2,5-Dimethyl-3-hexyne-2,5-diol

Due to the absence of experimental crystallographic data for this compound, we present the crystal structure of a closely related and structurally similar molecule, 2,5-Dimethyl-3-hexyne-2,5-diol (CAS 142-30-3). This molecule shares the core 3-hexyne-2,5-diol (B43900) structure with methyl substituents at the 2 and 5 positions. Analysis of its crystal structure can provide insights into the potential packing and intermolecular interactions of this compound.

Crystallographic data for 2,5-Dimethyl-3-hexyne-2,5-diol is available in the Crystallography Open Database (COD) under entry numbers 2101772 and 2212761.

Table of Crystallographic Data for 2,5-Dimethyl-3-hexyne-2,5-diol

| Parameter | Value (COD: 2101772) | Value (COD: 2212761) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 1 21/c 1 | P 1 21/c 1 |

| a (Å) | 6.134(2) | 6.131(2) |

| b (Å) | 11.196(4) | 11.191(4) |

| c (Å) | 6.941(3) | 6.941(2) |

| α (°) | 90 | 90 |

| β (°) | 115.13(3) | 115.14(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 431.1(3) | 430.6(2) |

| Z | 2 | 2 |

The crystal structure of 2,5-Dimethyl-3-hexyne-2,5-diol reveals a monoclinic crystal system. The molecules are packed in the crystal lattice primarily through hydrogen bonding interactions between the hydroxyl groups of adjacent molecules. This hydrogen bonding is a key factor in the formation of the stable crystalline structure. Given the presence of two hydroxyl groups in this compound, it is highly probable that its crystal structure would also be significantly influenced by intermolecular hydrogen bonding.

Experimental Protocols: X-ray Crystallography of Small Organic Molecules

The determination of the crystal structure of a small organic molecule like this compound would typically involve single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Crystallization

The initial and often most challenging step is to grow a high-quality single crystal of the compound.[7] The crystal should ideally be 0.1-0.3 mm in each dimension, free of cracks and other defects.[7] Common crystallization techniques for small molecules include:

-

Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly, leading to the formation of crystals.[8][9]

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector.[7]

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffraction spots) are used to determine the unit cell parameters and the arrangement of atoms within the unit cell. This process involves solving the "phase problem" to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

The following diagram illustrates the general workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide has consolidated the available physicochemical data for this compound. By examining the crystal structure of the analogous molecule, 2,5-Dimethyl-3-hexyne-2,5-diol, we can infer the significant role that intermolecular hydrogen bonding is likely to play in the solid-state packing of this compound. The provided experimental protocols offer a standard methodology for future studies aimed at elucidating the precise crystal structure of this and other small organic molecules. Further research is warranted to experimentally determine the crystal structure and provide a more complete understanding of its solid-state properties.

References

- 1. Buy this compound | 78-66-0 [smolecule.com]

- 2. This compound | 78-66-0 | Benchchem [benchchem.com]

- 3. 3,6-Dimethyl-4-octyn-3,6-diol (CAS 78-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. labsolu.ca [labsolu.ca]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. How To [chem.rochester.edu]

An In-depth Technical Guide to the Solubility of 3,6-Dimethyl-4-octyne-3,6-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dimethyl-4-octyne-3,6-diol, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and as a potential scaffold in medicinal chemistry. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents logical workflows relevant to its practical application.

Core Concepts: Solubility Profile

This compound is a symmetrical acetylenic diol. Its molecular structure, featuring two polar hydroxyl (-OH) groups and a non-polar hydrocarbon backbone, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility. The hydroxyl groups are capable of forming hydrogen bonds with polar solvents, while the hydrocarbon portion interacts more favorably with non-polar solvents.

The available data indicates that this compound is generally soluble in polar organic solvents and has limited solubility in non-polar hydrocarbon solvents.

Quantitative Solubility Data

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic | Water | Soluble[1] |

| Methanol | Largely Soluble[2] | |

| Ethanol | Very Soluble[1] | |

| Polar Aprotic | Acetone | Very Soluble[1] |

| Non-Polar | Hexane | Limited Solubility[2] |

| Benzene | Very Soluble[1] | |

| Tetrachloromethane | Very Soluble[1] |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This method is based on the shake-flask technique, a widely accepted and reliable method.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the organic solvent using the concentration obtained from the analysis and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study and application of this compound.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: General workflow for preclinical drug development.

Applications in Research and Drug Development

While this compound is primarily utilized as a versatile building block in organic synthesis, its structural motifs hold potential relevance in the context of drug development. The rigid alkyne linker and the two stereocenters with hydroxyl groups offer a scaffold that can be functionalized to create diverse molecular architectures.

The hydroxyl groups can be modified to introduce various functionalities, potentially leading to derivatives with desired pharmacological activities. A thorough understanding of the solubility of the parent diol and its derivatives is paramount for their synthesis, purification, and formulation for biological screening and subsequent development. For instance, poor solubility can hinder absorption and bioavailability, making it a critical parameter to optimize during the lead optimization phase of drug discovery.

References

An In-depth Technical Guide to the Surfactant Properties of 3,6-Dimethyl-4-octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Surfactant Properties

3,6-Dimethyl-4-octyne-3,6-diol, also known by its trade name Surfynol® 82, is recognized as a high-performance wetting agent and molecular defoamer.[1][2] Its rigid, compact structure allows for efficient migration to interfaces, leading to a rapid reduction in both static and dynamic surface tension.[3] This is particularly advantageous in dynamic systems such as high-speed coating and printing applications.[3]

Key Characteristics:

-

Wetting Agent: It effectively lowers the surface tension of aqueous systems, promoting the spreading of liquids over surfaces, including those with low energy.[1][4]

-

Non-foaming/Defoaming: Unlike many other surfactants, it does not stabilize foam and can act as a molecular defoamer, disrupting foam lamellae.[3]

-

Synergistic Behavior: It can work in conjunction with other surfactants to enhance overall performance.[5]

-

Thermal Stability: The molecule is thermally stable and can be volatilized without degradation when heated to its boiling point.[1]

Quantitative Surfactant Properties

A critical aspect of characterizing any surfactant is the quantitative measurement of its properties. The following table outlines the key parameters for this compound. It is important to note that while the qualitative properties are well-documented, specific quantitative values are not consistently reported in publicly accessible literature and would require experimental determination.

| Property | Description | Reported Value (if available) |

| Chemical Structure | A C10 acetylenic diol with two hydroxyl groups. | This compound |

| Molecular Weight | The mass of one mole of the substance. | ~170.25 g/mol |

| Appearance | Physical state at room temperature. | White to almost white crystalline solid.[1] |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in a solution. | Not available in cited literature. |

| Surface Tension at CMC (γ_cmc) | The minimum surface tension of a solution at and above the CMC. | Not available in cited literature. |

| Dynamic Surface Tension | The surface tension of an interface that is not at equilibrium, relevant for dynamic processes. | Qualitatively described as being effectively reduced.[1][2] |

Experimental Protocols for Surfactant Characterization

To empower researchers to quantitatively assess the surfactant properties of this compound, this section provides detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The relationship between surfactant concentration and surface tension is fundamental to determining the CMC. As the concentration of the surfactant increases, the surface tension of the solution decreases until the CMC is reached. Beyond this point, the surface tension remains relatively constant.

Methodology: Surface Tension Measurement (Wilhelmy Plate or Du Noüy Ring Method)

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC. Due to its solid nature, gentle heating may be required for complete dissolution.[1]

-

Serial Dilutions: Create a series of solutions with decreasing concentrations of the surfactant by serial dilution of the stock solution.

-

Surface Tension Measurement:

-

Calibrate a surface tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring according to the manufacturer's instructions.

-

Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated, to minimize contamination.

-

Ensure the plate or ring is thoroughly cleaned and dried between each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will typically show two linear regions. The intersection of the trend lines of these two regions corresponds to the Critical Micelle Concentration (CMC).

-

The surface tension value at the plateau of the curve represents the surface tension at the CMC (γ_cmc).

-

Workflow for CMC Determination via Surface Tension Measurement

References

An In-depth Technical Guide to the Critical Micelle Concentration of 3,6-Dimethyl-4-octyne-3,6-diol (Surfynol 104)

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,6-Dimethyl-4-octyne-3,6-diol (Surfynol 104)

This compound is a unique symmetrical molecule characterized by a C10 backbone containing a triple bond and two tertiary hydroxyl groups.[1] This structure imparts a range of desirable properties, making it a versatile ingredient in various industrial and scientific applications.[2]

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| CAS Number | 78-66-0[3] |

| Synonyms | Surfynol 104, Tetramethyldecynediol |

Surfynol 104 is recognized for its multifunctional capabilities as a nonionic surfactant, offering excellent wetting and defoaming properties.[4] Its unique gemini (B1671429) structure, with two hydrophilic heads and two hydrophobic tails connected by a rigid spacer, contributes to its high surface activity. This makes it particularly useful in formulations where surface tension reduction and foam control are critical.

Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[5] Above the CMC, the surface tension of the solution remains relatively constant with increasing surfactant concentration.[5]

A specific, experimentally determined CMC value for this compound (Surfynol 104) is not prominently reported in readily accessible technical data sheets or scientific literature. However, insights into its expected CMC can be gleaned from studies on structurally similar surfactants, such as the ethoxylated derivatives of acetylenic diols (Surfynol® 400 series).

Research on the Surfynol® 400 series, which are also gemini surfactants, has shown that their CMC values are influenced by the degree of ethoxylation.[6] A lower degree of ethoxylation generally leads to a lower CMC, indicating a higher propensity for micelle formation at lower concentrations.[6] This trend suggests that the hydrophobic nature of the surfactant plays a significant role in its self-assembly behavior. Given that Surfynol 104 is a non-ethoxylated diol, it is expected to have a relatively low CMC.

Table 1: CMC Values of Structurally Related Surfynol® 400 Series Surfactants

| Surfactant | Degree of Oxyethylation | CMC (mmol/L) |

| Surfynol 420 | 1.3 | 2.1 |

| Surfynol 440 | 3.5 | 4.6 |

| Surfynol 465 | 10 | 10.0 |

| Surfynol 485W | 30 | 10.0 |

Data sourced from Butlerov Communications, 2016.[6]

This data illustrates that as the hydrophilic character of the surfactant increases with a higher degree of ethoxylation, the CMC also tends to increase.[6]

Experimental Protocols for CMC Determination

For a nonionic surfactant such as this compound, several methods can be employed to determine its CMC. The most common and suitable techniques are surface tensiometry and fluorescence spectroscopy.

Surface Tension Method

This is a direct and widely used method for determining the CMC of surfactants. It relies on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it plateaus.[7]

Methodology:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. The concentration range should span from well below to well above the expected CMC.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer. Common techniques include the Du Noüy ring method or the Wilhelmy plate method. The temperature should be kept constant throughout the measurements as it can influence the CMC.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.

-

CMC Determination: The resulting plot will typically show two linear regions. The point of intersection of the tangents to these two regions corresponds to the critical micelle concentration.[7]

Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment. In an aqueous solution below the CMC, the probe is in a polar environment. Above the CMC, the hydrophobic probe partitions into the nonpolar interior of the micelles, leading to a change in its fluorescence properties.

Methodology:

-

Preparation of Solutions: A stock solution of the fluorescent probe (e.g., pyrene) is prepared in a suitable solvent. A series of surfactant solutions of varying concentrations are prepared, each containing a constant, low concentration of the fluorescent probe.

-

Fluorescence Measurement: The fluorescence emission spectra of each solution are recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is particularly sensitive to the polarity of the environment.

-

Data Analysis: The I1/I3 ratio is plotted against the logarithm of the surfactant concentration.

-

CMC Determination: A sigmoidal curve is typically obtained. The inflection point of this curve, or the intersection of the tangents to the initial and final plateaus, is taken as the CMC.

Signaling Pathways and Logical Relationships

The formation of micelles is a dynamic equilibrium process governed by the concentration of the surfactant in the solution. The relationship between surfactant concentration, surface tension, and micelle formation can be visualized as a logical progression.

Conclusion

This compound (Surfynol 104) is a high-performance nonionic gemini surfactant with significant potential in various scientific and industrial fields, including drug development. While a definitive CMC value is not widely published, an understanding of its chemical structure and comparison with related compounds suggest a relatively low CMC. The experimental protocols detailed in this guide, particularly surface tensiometry and fluorescence spectroscopy, provide robust methods for its empirical determination. A thorough understanding and determination of the CMC are crucial for optimizing formulations and predicting the behavior of this versatile surfactant in solution.

References

An In-depth Technical Guide to the Surface Tension Reducing Properties of 3,6-Dimethyl-4-octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6-Dimethyl-4-octyne-3,6-diol (CAS No. 78-66-0) is a non-ionic surfactant belonging to the class of acetylenic diols. This unique molecular structure, characterized by a central triple bond flanked by two hydroxyl groups and tertiary carbon atoms, imparts a combination of hydrophobicity and hydrophilicity. This amphiphilic nature allows it to effectively reduce the surface tension of aqueous solutions. While primarily utilized in industrial applications such as coatings, inks, and agricultural formulations for its excellent wetting and defoaming properties, its potential as an excipient in pharmaceutical formulations is an area of growing interest. This guide provides a comprehensive overview of its surface tension reduction capabilities, methodologies for its characterization, and its potential applications in a research and drug development context.

Physicochemical Properties

This compound is a waxy solid at room temperature. Its molecular structure is key to its surface-active properties. The central alkyne group provides a rigid, hydrophobic backbone, while the two hydroxyl groups offer hydrophilic character.

| Property | Value |

| CAS Number | 78-66-0 |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Appearance | White to almost white powder to crystal |

| Melting Point | 52-55 °C |

Surface Tension Reduction: Data and Mechanisms

Acetylenic diols are known for their ability to lower both static and dynamic surface tension. Dynamic surface tension reduction is particularly important in processes where new surfaces are rapidly created, such as in spraying, coating, or high-speed filling operations. The bulky hydrophobic structure of this compound allows for efficient packing at the air-water interface, disrupting the cohesive energy of water molecules and thereby reducing surface tension.

Quantitative Surface Tension Data

Precise, publicly available data for the surface tension of this compound across a range of concentrations is limited. However, data from the closely related and structurally similar acetylenic diol, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (Surfynol® 104), provides a representative understanding of its performance.

Table 1: Representative Equilibrium Surface Tension of an Aqueous Solution of a Non-ionic Acetylenic Diol Surfactant (based on data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol).[1]

| Concentration (% w/w) | Surface Tension (dynes/cm) |

| 0.01 | 51.1 |

| 0.05 | 37.7 |

| 0.1 | 33.1 |

A technical data sheet for a powder form of this related surfactant (Surfynol® 104S) indicates a dynamic surface tension of 36.4 dynes/cm, although the specific concentration for this measurement is not provided.[1][2]

Critical Micelle Concentration (CMC)

Applications in Research and Drug Development

The ability of this compound to reduce surface tension makes it a candidate for various applications in pharmaceutical sciences, particularly in the formulation of poorly water-soluble drugs.[3][4][5][6]

-

Wetting Agent: For solid dosage forms, it can improve the wetting of hydrophobic active pharmaceutical ingredients (APIs), which can enhance dissolution rates.

-

Solubilizing Agent: In liquid formulations, it can be used to solubilize poorly soluble drugs, potentially improving bioavailability.[7] Non-ionic surfactants are frequently used in parenteral formulations to this end.[3][8]

-

Stabilizer: In suspensions and emulsions, it can help to stabilize the formulation by reducing interfacial tension.

-

Processing Aid: In manufacturing processes like spray drying or high-speed filling, its ability to reduce dynamic surface tension can prevent foaming and ensure uniform coatings.

Experimental Protocols

Accurate measurement of surface tension is critical for the characterization of surfactants. The following are detailed protocols for three common methods.

Du Noüy Ring Method

This method measures the force required to detach a platinum ring from the surface of a liquid.

Objective: To determine the equilibrium surface tension of an aqueous solution of this compound.

Apparatus:

-

Force tensiometer with a platinum Du Noüy ring

-

Glass vessel

-

Micropipettes

-

Analytical balance

-

Solutions of this compound at various concentrations in deionized water

Procedure:

-

Clean the platinum ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

-

Calibrate the tensiometer.

-

Pour the test solution into the glass vessel.

-

Immerse the ring in the solution.

-

Slowly raise the ring towards the surface. A meniscus will form.

-

Continue to pull the ring away from the surface until the liquid lamella breaks.

-